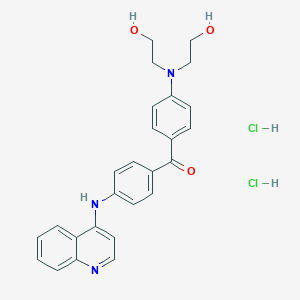

VEGF Receptor 2 Kinase Inhibitor II

Overview

Description

VEGF Receptor 2 Kinase Inhibitor II, also known as kinase insert domain receptor (KDR) inhibitor, is a type of tyrosine kinase receptor inhibitor . It reduces angiogenesis or lymphangiogenesis, leading to anticancer activity . These inhibitors are generally small, synthesized molecules that bind competitively to the ATP-site of the tyrosine kinase domain . They control the biological activity of VEGFR Tyrosine Kinase .

Synthesis Analysis

A library of 6,7-dimethoxy quinazoline was prepared using a ligand-based drug design approach and passed through different filters of virtual screening such as a docking study and Lipinski’s rule . A series of new substituted 4-phenylaminoquinazolines and related compounds were designed and prepared as potential inhibitors of VEGFR-2 . The synthesized compound SQ2 showed VEGFR-2 kinase inhibition activity .

Molecular Structure Analysis

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in vasculogenesis and angiogenesis . The VEGF binding to the IgD2 and IgD3 of VEGFR-2 induces the dimerization of the receptor, subsequently the activation and trans-autophosphorylation of the tyrosine kinase, and then the initiation of the intracellular signaling cascades . Several crucial phosphorylated sites Tyr801, Try951, Try1175, and Try1214 in the VEGFR-2 intracellular domains mediate several key signaling processes .

Scientific Research Applications

Role in Angiogenesis and Cancer Treatment

VEGF Receptor 2 Kinase Inhibitor II primarily functions in the regulation of angiogenesis, a critical process in both physiological and pathological conditions. It targets the VEGFR-2 tyrosine kinase, a receptor involved in endothelial cell growth and differentiation, crucial in tumor-associated angiogenesis (Soares et al., 2013). VEGFR-2 inhibitors are actively explored for their potential in cancer therapy, as they can inhibit pathological angiogenesis associated with tumor growth (Ferrara et al., 2005).

Molecular Design and Drug Development

The development of VEGFR-2 inhibitors involves intricate molecular design and structural analysis. Advances in understanding the catalytic cleft and conformational changes of the receptor have led to the development of small molecule inhibitors, classified as type I and type II, each with unique binding modes and inhibition mechanisms (Huang et al., 2012). These developments are crucial for improving drug selectivity, activity, and introducing novel pharmaceutical properties.

Inhibition Mechanisms and Cellular Effects

Studies on VEGFR-2 inhibitors have revealed their mechanism of action, particularly in endothelial cells. Inhibition of VEGFR-2 phosphorylation leads to reduced cell proliferation and angiogenesis, suggesting a direct impact on tumor growth and metastasis (Beebe et al., 2003). This mechanism is crucial for developing therapeutic strategies against cancers where angiogenesis plays a key role.

Clinical Research and Trials

Clinical trials and studies are an integral part of the research on VEGFR-2 inhibitors. Trials have been conducted to evaluate their efficacy in various cancers, including lung cancer and soft tissue sarcomas, with varying degrees of success (Heymach et al., 2007), (Heymach et al., 2004). These studies are vital for understanding the drug's effectiveness and potential applications in cancer therapy.

Angiogenesis in Non-Cancerous Conditions

VEGFR-2 inhibitors have also been studied in non-cancerous conditions involving angiogenesis. Their role in controlling pathological angiogenesis in conditions such as age-related macular degeneration and diabetic retinopathy has been explored, highlighting their potential beyond cancer treatment (Ferrara et al., 2003).

Safety And Hazards

Future Directions

Given the synergistic effect of VEGFR and other therapies in tumor development and progression, VEGFR dual-target inhibitors are becoming an attractive approach due to their favorable pharmacodynamics, low toxicity, and anti-resistant effects . This perspective provides an overview of the development of VEGFR dual-target inhibitors from multiple aspects, including rational target combinations, drug discovery strategies, structure–activity relationships, and future directions .

properties

IUPAC Name |

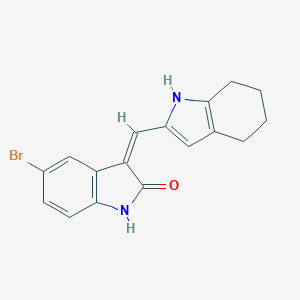

(3Z)-5-bromo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O/c18-11-5-6-16-13(8-11)14(17(21)20-16)9-12-7-10-3-1-2-4-15(10)19-12/h5-9,19H,1-4H2,(H,20,21)/b14-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHPWPWVGFSLOP-ZROIWOOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(N2)C=C3C4=C(C=CC(=C4)Br)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C=C(N2)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

VEGF Receptor 2 Kinase Inhibitor II | |

CAS RN |

288144-20-7 | |

| Record name | Vegfr 2 kinase inhibitor II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288144207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VEGFR 2 KINASE INHIBITOR II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NPC24K8FA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

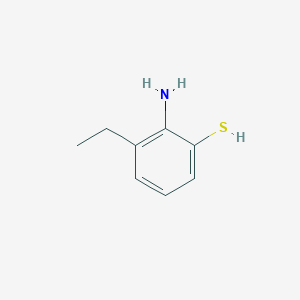

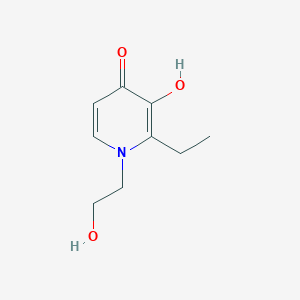

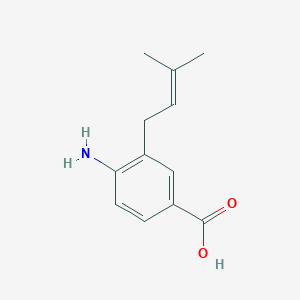

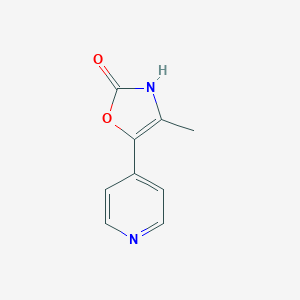

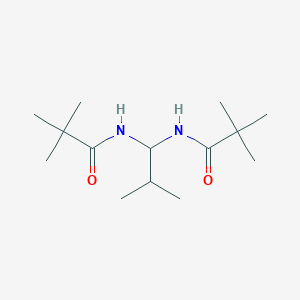

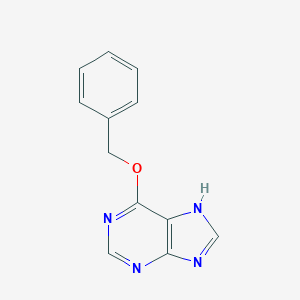

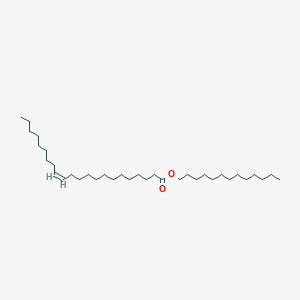

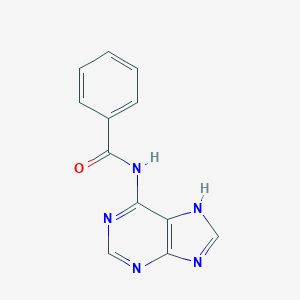

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.